molecular formula C14H16ClNO3S B6333556 6-(t-Butylsulfonyl)-4-chloro-7-methoxyquinoline CAS No. 1398054-55-1

6-(t-Butylsulfonyl)-4-chloro-7-methoxyquinoline

Cat. No. B6333556
CAS RN: 1398054-55-1
M. Wt: 313.8 g/mol
InChI Key: IVGUOXODJXRQQM-UHFFFAOYSA-N
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Description

Tert-butanesulfinamide is an organosulfur compound and a member of the class of sulfinamides . It’s often used in asymmetric synthesis as chiral auxiliaries, often as chiral ammonia equivalents for the synthesis of amines .


Synthesis Analysis

Enantiopure tert-butanesulfinamide can be prepared by enantioselective oxidation of inexpensive di-tert-butyl disulfide to the thiosulfinate followed by disulfide bond cleavage by lithium amide .


Molecular Structure Analysis

The molecular formula of tert-butanesulfinamide is (CH3)3CS(O)NH2 .


Chemical Reactions Analysis

Tert-butanesulfinamide is used in the synthesis of N-heterocycles via sulfinimines . It provides very high enantioselectivities in a spectrum of different classes of reactions and with a broad range of substrates .


Physical And Chemical Properties Analysis

Tert-butanesulfinamide appears as a white to off-white crystalline solid . Its melting point ranges from 102 to 105 °C .

Scientific Research Applications

Synthesis of N-Heterocycles

This compound is instrumental in the synthesis of N-heterocycles, which are core structures in many natural products and therapeutically active molecules. The use of 6-(t-Butylsulfonyl)-4-chloro-7-methoxyquinoline allows for the asymmetric synthesis of piperidines, pyrrolidines, and azetidines, which are pivotal in medicinal chemistry for their biological activity .

Chiral Auxiliary in Stereoselective Synthesis

As a chiral sulfinamide, it serves as a chiral auxiliary in the stereoselective synthesis of amines. This application is crucial for creating enantiomerically pure compounds, which can lead to drugs with better efficacy and fewer side effects .

Building Blocks in Medical Chemistry

The compound’s ability to act as a building block in medical chemistry is significant. It can be used to construct complex molecules that are relevant in drug discovery and development, particularly in the design of molecules with potential pharmacological applications .

Streamlining Synthetic Routes

The compound simplifies synthetic routes by eliminating the need for additional pre-functionalization and de-functionalization steps. This efficiency is particularly valuable in the pharmaceutical industry, where it can lead to more sustainable and cost-effective processes .

Anionic Polymerization

In the field of polymer science, 6-(t-Butylsulfonyl)-4-chloro-7-methoxyquinoline can be used in anionic polymerization processes. This application is important for the creation of polymers with specific properties and functionalities, which can be used in various industrial applications .

Environmental Impact Reduction

The compound contributes to reducing the environmental impact of chemical synthesis. By streamlining synthetic routes, it helps in reducing waste generation, which is a step towards greener chemistry practices .

Safety and Hazards

Tert-butanesulfinamide can cause skin irritation and serious eye irritation . In case of contact, it’s recommended to wash off immediately with soap and plenty of water .

Future Directions

There’s ongoing research into the use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

properties

IUPAC Name

6-tert-butylsulfonyl-4-chloro-7-methoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3S/c1-14(2,3)20(17,18)13-7-9-10(15)5-6-16-11(9)8-12(13)19-4/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGUOXODJXRQQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1=CC2=C(C=CN=C2C=C1OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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